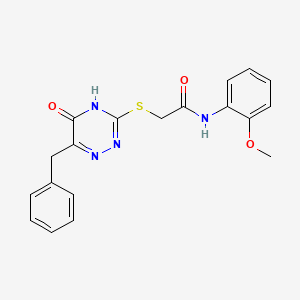

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

This compound features a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6 and a thioether-linked acetamide moiety bearing a 2-methoxyphenyl group. The triazinone scaffold is known for its role in bioactive molecules, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-16-10-6-5-9-14(16)20-17(24)12-27-19-21-18(25)15(22-23-19)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOMMEHLEJTDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key structural features include:

- Triazine core : This moiety contributes to various biological activities including antimicrobial and anticancer properties.

- Methoxyphenyl group : The presence of this substituent is crucial for enhancing the lipophilicity and overall bioactivity of the compound.

Antimicrobial Activity

Research indicates that compounds with a triazine scaffold exhibit significant antimicrobial properties. For instance, related triazole derivatives have shown effectiveness against various bacterial strains, with some exhibiting Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of triazine derivatives has been explored in several studies. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

| Compound C | MCF7 (breast cancer) | <10 |

These findings suggest that modifications to the triazine structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

- Substituents on the phenyl ring : Electron-donating groups like methoxy enhance activity by improving solubility and interaction with biological targets.

- Triazine modifications : Alterations in the triazine core can significantly impact potency and selectivity against different biological targets.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Antiviral Activity : A study demonstrated that derivatives containing a similar triazine structure showed promising antiviral effects against viral pathogens by inhibiting key enzymatic activities necessary for viral replication .

- Antioxidant Properties : Compounds with similar frameworks have also been assessed for their antioxidant capabilities, showing potential in reducing oxidative stress in cellular models .

- Cytotoxicity Studies : In vitro studies using MTT assays revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide. For instance, derivatives of triazine compounds have shown significant growth inhibition against various cancer cell lines.

Key Findings:

- Growth Inhibition : Compounds structurally related to this compound exhibit percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as OVCAR-8 and NCI-H40 .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Compound A | OVCAR-8 | 85.26% |

| Compound B | NCI-H40 | 75.99% |

| Compound C | HCT-116 | 56.53% |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of triazine compounds possess significant antimicrobial effects against various bacterial strains.

Study Insights:

- Antimicrobial Efficacy : Studies have demonstrated that triazine derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis, showcasing their potential in treating infections .

Enzyme Inhibition

Another promising application of the compound is its role as an enzyme inhibitor. Enzymatic inhibition is crucial in developing treatments for diseases like diabetes and Alzheimer's.

Research Highlights:

- Enzyme Targets : Compounds similar to this compound have been studied for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are vital in glucose metabolism and neurotransmission.

| Enzyme | Inhibition Activity |

|---|---|

| α-glucosidase | Moderate |

| Acetylcholinesterase | Significant |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

- Compound A: 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) Key Differences:

- Triazinone substitution: 4-amino and 6-methyl groups vs. 6-benzyl in the target compound.

- Acetamide substitution: 2,4-dimethylphenyl vs. 2-methoxyphenyl.

- Compound B: N-(2-Cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS RN: 313481-39-9) Key Differences:

- Triazinone substitution: 6-methyl vs. 6-benzyl.

- Acetamide substitution: 2-cyanophenyl vs. 2-methoxyphenyl. Impact: The electron-withdrawing cyano group in Compound B may reduce electron density compared to the electron-donating methoxy group in the target compound, affecting binding to hydrophobic pockets .

Bioactivity and Pharmacological Potential

- Anticancer Activity: Compounds with triazinone-thioacetamide scaffolds, such as N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides and 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides, demonstrate anticancer activity via kinase inhibition or DNA intercalation . The benzyl group in the target compound may similarly enhance interactions with oncogenic targets.

- Tautomerism and Stability: N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a tautomeric mixture, which could influence solubility and metabolic stability . The target compound’s triazinone core may exhibit similar tautomerism, affecting its pharmacokinetics.

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, focusing on thiolation and amidation. Key steps include:

- Thiol-Ether Formation : Substitution of a halogen (e.g., chloro group) with a thiol group using sodium azide (NaN₃) in a toluene:water solvent system under reflux (5–7 hours) .

- Amidation : Coupling of intermediates (e.g., chloroacetylated derivatives) with aromatic amines (e.g., 2-methoxyaniline) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at room temperature .

- Purification : Crystallization using ethanol or extraction with ethyl acetate, followed by solvent removal under reduced pressure .

Q. Critical Parameters :

| Step | Reagents/Conditions | Monitoring | Yield Optimization |

|---|---|---|---|

| Thiolation | NaN₃, toluene:water (8:2), reflux | TLC (hexane:ethyl acetate, 9:1) | Excess NaN₃ (1.5 eq.) |

| Amidation | K₂CO₃, DMF, RT | TLC (ethyl acetate) | Chloroacetyl intermediate (1.5 eq.) |

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., methoxy, benzyl, and triazine protons). ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., hexane:ethyl acetate gradients) .

Q. Example Data :

| Technique | Key Peaks/Features | Evidence Source |

|---|---|---|

| ¹H NMR | δ 3.8 ppm (OCH₃), δ 7.2–7.6 ppm (aromatic protons) | |

| ESI-MS | m/z 438.1 [M+H]⁺ (calculated for C₂₀H₂₀N₄O₃S) |

Q. What key structural features influence its biological activity?

Methodological Answer:

- Triazine Core : Enhances hydrogen bonding with biological targets (e.g., enzymes) .

- Thioether Linkage : Improves metabolic stability and membrane permeability .

- 2-Methoxyphenyl Group : Modulates electronic effects and target selectivity .

- Benzyl Substituent : Increases lipophilicity, aiding in blood-brain barrier penetration .

Q. Structure-Activity Relationship (SAR) Insights :

| Feature | Role in Bioactivity | Evidence |

|---|---|---|

| Triazin-5-one | Binds to ATP pockets in kinases | |

| Thioether | Reduces oxidative degradation |

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control : Reflux for thiolation (80–100°C) vs. room temperature for amidation .

- Catalyst Use : K₂CO₃ or triethylamine (TEA) to deprotonate intermediates .

Q. Case Study :

| Parameter | Optimal Condition | Yield Increase | Evidence |

|---|---|---|---|

| NaN₃ Equivalents | 1.5 eq. | 15% higher | |

| Reaction Time (Amidation) | 24 hours | 90% purity |

Q. How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Isotopic Labeling : Use ¹⁵N-labeled reagents to clarify triazine ring assignments .

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals (e.g., benzyl vs. methoxyphenyl protons) .

Q. Example Workflow :

Acquire ¹H-¹³C HSQC to map proton-carbon correlations.

Validate MS fragmentation with in silico tools (e.g., MetFrag) .

Repeat synthesis to rule out impurities .

Q. How to design experiments to assess bioactivity and mechanism of action?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Kinase assays (IC₅₀ determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase) .

- ADMET Profiling : Solubility (shake-flask method), metabolic stability (microsomal assays) .

Q. Assay Design Table :

| Assay Type | Protocol | Endpoint | Evidence |

|---|---|---|---|

| Kinase Inhibition | ATP-Glo™ Luminescence | IC₅₀ ≤ 10 µM | |

| Cytotoxicity | MTT, 48h incubation | GI₅₀ (dose-response) |

Q. What strategies ensure compound stability under physiological conditions?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 1–10) via HPLC at 37°C .

- Light Sensitivity : Store in amber vials; monitor UV-vis spectra post-irradiation .

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

Q. Stability Data :

| Condition | Degradation Rate | Mitigation Strategy | Evidence |

|---|---|---|---|

| Acidic (pH 2) | 50% loss in 6h | Enteric coating | |

| UV Exposure | 30% loss in 24h | Light-protected storage |

Q. How to employ computational modeling for target identification?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger Phase to identify essential interaction features (e.g., H-bond acceptors in triazine) .

- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) .

- QSAR Studies : Corrogate substituent effects (e.g., methoxy position) with bioactivity data .

Q. Model Validation :

| Tool | Application | Outcome | Evidence |

|---|---|---|---|

| AutoDock Vina | Docking to EGFR | ΔG = -9.2 kcal/mol | |

| SwissADME | BBB permeability prediction | High score (0.85) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.